methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate
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Description
Methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Scientific Research Applications
Chemical Modifications and Biological Properties
- Chemical modifications, specifically methylation of the pyridine moiety in related molecules, have been studied to enhance their analgesic properties. Synthesis of derivatives by combining benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate has shown increased biological activity in certain derivatives, particularly for pain relief applications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis of Novel Heterocyclic Compounds
- New heterocyclic compounds like Benzodifuranyl, 1,3,5-Triazines, 1,3,5-Oxadiazepines, and Thiazolopyrimidines have been synthesized using derivatives of this compound. These have shown potential as anti-inflammatory and analgesic agents, with some demonstrating significant inhibitory activity and protection against various conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Role in Synthesis of Heterocyclic Systems
- Methyl 2-benzoylamino-3-dimethylaminopropenoate, a related compound, has been used for the preparation of fused pyrimidinones from heterocyclic α-amino compounds, leading to derivatives of pyrido[1,2-a]pyrimidine and others. This showcases its utility in synthesizing diverse heterocyclic systems (Stanovnik, Van der Bovenkamp, Svete, Hvala, Simonič, & Tiŝler, 1990).
Potential Antifolates for Medical Research
- Synthesis of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid, involving similar structural frameworks, has been explored for potential antifolate applications. However, studies indicate these analogues might lack significant activity, offering insights into the structural requirements for effective antifolates (Borrell, Teixidó, Martínez-Teipel, Matallana, Copete, Llimargas, & García, 1998).
Insights into Supramolecular Aggregation
- Structural modifications in thiazolo[3, 2-a]pyrimidines, which are closely related, have been studied to understand changes in supramolecular aggregation. This research provides valuable insights into conformational features and intermolecular interaction patterns, crucial for designing molecules with desired properties (Nagarajaiah & Begum, 2014).
Synthesis and Cytotoxic Activity
- Studies have been conducted on derivatives like 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, focusing on their synthesis and cytotoxic activities. These studies are significant for developing potential therapeutic agents, especially in cancer research (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Properties
IUPAC Name |
methyl 4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-8-15-19-9-14(17(23)21(15)10-11)16(22)20-13-6-4-12(5-7-13)18(24)25-2/h3-10H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYXATHDYPVALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.